

# Application Note: Quantification of Ceramide NG in Tissues by HPLC-MS/MS

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## Compound of Interest

Compound Name: Ceramide NG

Cat. No.: B014457

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## Introduction

Ceramides are a class of sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure.<sup>[1][2][3][4][5]</sup> **Ceramide NG** (N-stearoyl-D-erythro-sphingosine) is a specific type of ceramide characterized by a non-hydroxylated fatty acid attached to the sphingosine backbone. Accurate quantification of **Ceramide NG** in different tissues is vital for understanding its physiological and pathological roles, particularly in neurodegenerative diseases, metabolic disorders, and cancer.<sup>[6][7]</sup> This application note provides a detailed protocol for the sensitive and specific quantification of **Ceramide NG** in tissue samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

## Experimental Protocols

This protocol outlines the necessary steps for tissue sample preparation, lipid extraction, and subsequent analysis by HPLC-MS/MS.

## Materials and Reagents

- Solvents: Chloroform, Methanol, Acetonitrile, Isopropanol, Water (all HPLC or LC-MS grade)
- Acids: Formic acid

- Salts: Sodium chloride (NaCl)
- Internal Standard (IS): C17 Ceramide or another non-endogenous odd-chain ceramide.
- **Ceramide NG** Standard: For calibration curve generation.
- Equipment: Homogenizer, refrigerated centrifuge, vortex mixer, nitrogen evaporator, HPLC system coupled to a triple quadrupole mass spectrometer.

## Tissue Homogenization

- Accurately weigh 20-50 mg of frozen tissue.
  - Add the tissue to a homogenization tube containing ceramic beads.
  - Add 1 mL of ice-cold phosphate-buffered saline (PBS).
  - Homogenize the tissue using a bead-beater homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.
- [\[8\]](#)[\[9\]](#)

## Lipid Extraction (Bligh-Dyer Method)

The Bligh and Dyer method is a widely used technique for extracting lipids from biological samples.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- To the tissue homogenate (1 mL), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. This creates a single-phase system that ensures thorough extraction.[\[12\]](#)
- Vortex the mixture vigorously for 15 minutes at 4°C.
- Add 1.25 mL of chloroform and vortex for 1 minute.
- Add 1.25 mL of 1 M NaCl solution and vortex for another minute.
- Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.[\[9\]](#)
- Three layers will be visible: an upper aqueous layer (methanol/water), a middle layer of precipitated protein, and a lower organic layer (chloroform) containing the lipids.

- Carefully collect the lower organic phase using a glass Pasteur pipette, bypassing the protein layer.[\[9\]](#)[\[12\]](#)
- Dry the collected organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 µL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:isopropanol).[\[9\]](#)

## HPLC-MS/MS Analysis

Chromatographic Conditions:

Parameter	Value
HPLC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.2% formic acid
Mobile Phase B	Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid <a href="#">[15]</a>
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Gradient Elution	Start at 50% B, linear gradient to 100% B over 10 min, hold at 100% B for 5 min, return to 50% B for 5 min for re-equilibration. <a href="#">[15]</a>

Mass Spectrometry Conditions:

Parameter	Value
Mass Spectrometer	Triple Quadrupole (e.g., Sciex QTRAP 6500 or equivalent)
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Ion Spray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Nitrogen
Detection Mode	Multiple Reaction Monitoring (MRM)

## Quantification and Data Presentation

Quantification is achieved by creating a calibration curve using a known concentration range of the **Ceramide NG** standard, spiked with a constant concentration of the internal standard. The ratio of the peak area of **Ceramide NG** to the peak area of the internal standard is plotted against the concentration of the standard.

### MRM Transitions for **Ceramide NG**:

The selection of precursor and product ions is critical for the specificity of the assay. For ceramides, the product ion at  $m/z$  264.3 is characteristic of the sphingosine backbone.[\[15\]](#)

Analyte	Precursor Ion ( $m/z$ )	Product Ion ( $m/z$ )	Collision Energy (eV)
Ceramide NG (d18:1/18:0)	566.5	264.3	26
Internal Standard (C17 Ceramide)	552.5	264.3	26

Note: The precursor ion mass will vary depending on the specific acyl chain length of the **Ceramide NG** being quantified. The values above are for **Ceramide NG** with an 18:0 fatty acid.

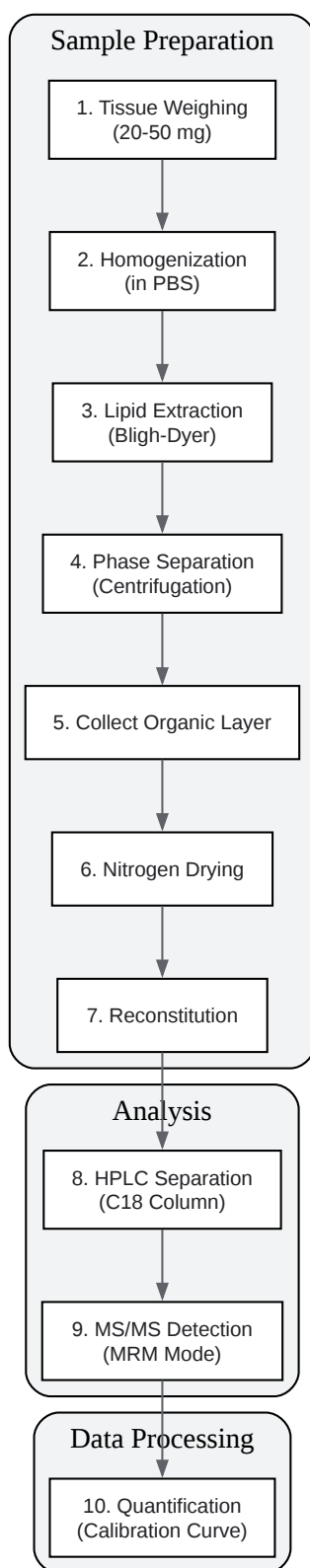
### Quantitative Data Summary:

The following table structure should be used to summarize the quantitative results from different tissue samples.

Tissue Type	Sample ID	Ceramide NG Concentration (ng/mg tissue)	Standard Deviation	% RSD
Brain	B1	15.2	1.3	8.6
Brain	B2	16.8	1.5	8.9
Brain	B3	14.9	1.1	7.4
Liver	L1	25.4	2.1	8.3
Liver	L2	28.1	2.5	8.9
Liver	L3	26.5	2.2	8.3

## Visualizations

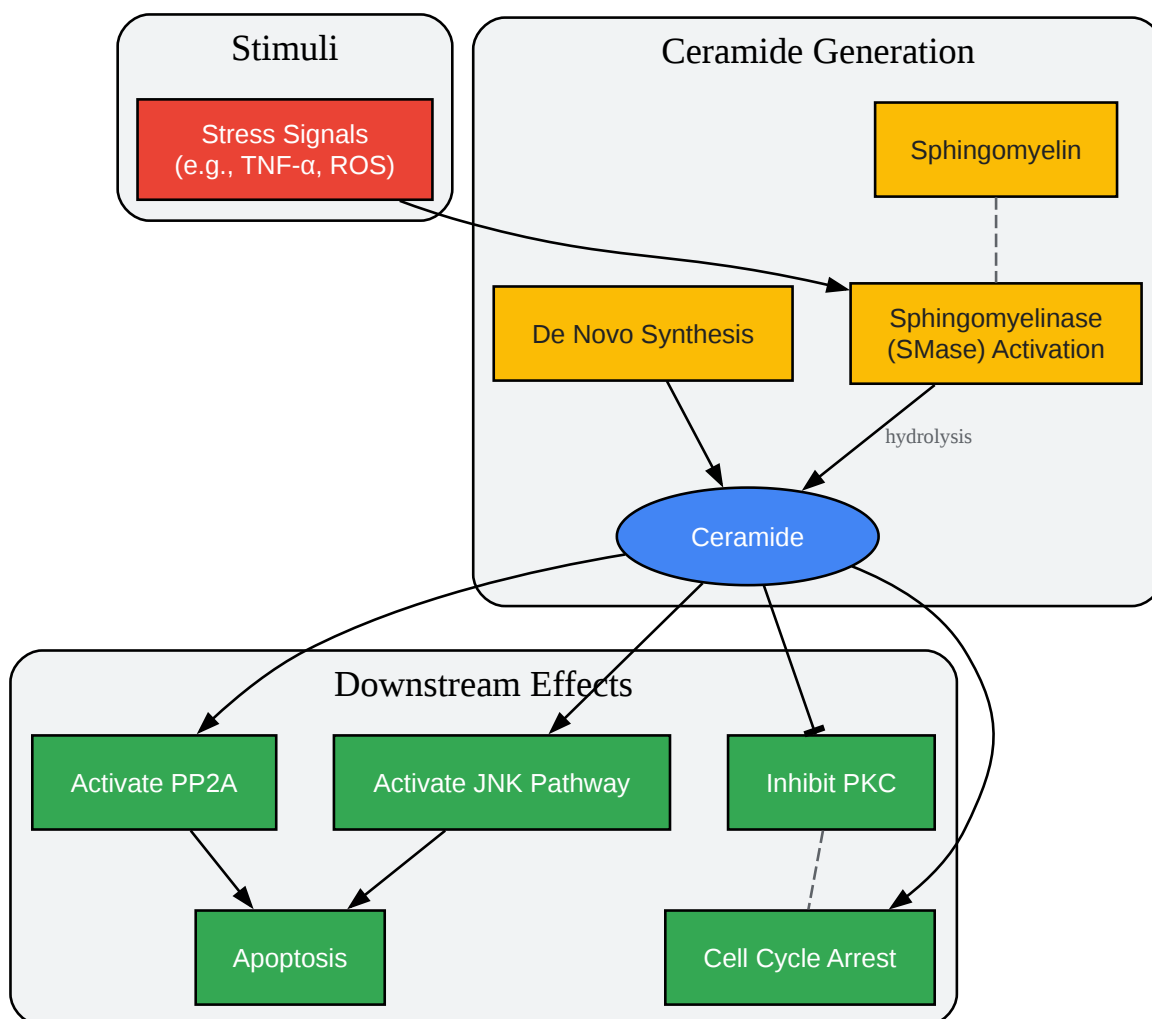
## Experimental Workflow



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Caption: Experimental workflow for **Ceramide NG** quantification.

## Ceramide Signaling Pathway



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Caption: Simplified Ceramide signaling pathway.

## Conclusion

This application note provides a robust and reliable HPLC-MS/MS method for the quantification of **Ceramide NG** in tissue samples. The protocol is sensitive, specific, and can be adapted for high-throughput analysis. Accurate measurement of **Ceramide NG** is essential for advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting ceramide metabolism.

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